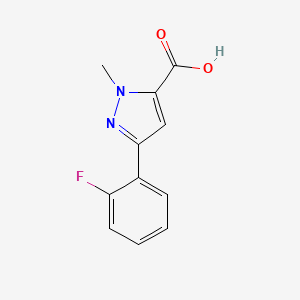

3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Molecular Architecture and Crystallographic Characterization

The molecular architecture of this compound is defined by several key structural elements that determine its three-dimensional conformation and reactivity profile. The pyrazole core adopts a planar five-membered ring configuration with nitrogen atoms at positions 1 and 2, establishing the fundamental heterocyclic framework. The methyl group attached to the nitrogen at position 1 provides steric protection while maintaining the electronic characteristics of the pyrazole system. The carboxylic acid moiety at position 5 introduces both hydrogen bonding capability and polar functionality that significantly influences intermolecular interactions.

Crystallographic studies of related pyrazole carboxylic acid derivatives have revealed important structural parameters that can be extrapolated to understand the molecular geometry of this compound. The pyrazole ring typically exhibits bond lengths consistent with aromatic character, with carbon-nitrogen distances ranging from 1.32 to 1.38 angstroms and carbon-carbon bonds measuring approximately 1.38 to 1.42 angstroms. The carboxylic acid group adopts a planar configuration with the carbonyl carbon lying nearly coplanar with the pyrazole ring, facilitating optimal orbital overlap and conjugation effects.

The 2-fluorophenyl substituent at position 3 introduces significant conformational considerations due to the ortho-fluorine substitution pattern. The fluorine atom's electronegativity and size create a unique electronic environment that influences both the phenyl ring orientation and the overall molecular conformation. Studies on similar fluorinated pyrazole systems indicate that the dihedral angle between the pyrazole ring and the fluorophenyl group typically ranges from 30 to 60 degrees, depending on crystal packing forces and intramolecular interactions.

| Structural Parameter | Typical Range | Impact on Properties |

|---|---|---|

| Pyrazole C-N bond length | 1.32-1.38 Å | Aromatic stability |

| Pyrazole C-C bond length | 1.38-1.42 Å | Ring planarity |

| Dihedral angle (pyrazole-phenyl) | 30-60° | Steric interactions |

| Carboxyl group planarity | 0-15° deviation | Conjugation effects |

Comparative Analysis of Pyrazole Ring Substitution Patterns

The substitution pattern of this compound can be analyzed in the context of other pyrazole derivatives to understand the electronic and steric influences of different substituent arrangements. The 3,5-disubstitution pattern with a 1-methyl group represents a specific configuration that affects both the tautomeric preferences and the overall molecular stability. Comparative studies of pyrazole derivatives have demonstrated that substituents at positions 3 and 5 exhibit different electronic effects due to their relationship to the nitrogen atoms in the ring.

Electronic effects in pyrazole systems are significantly influenced by the nature and position of substituents. The fluorophenyl group at position 3 acts as an electron-withdrawing substituent due to the fluorine atom's electronegativity, while the carboxylic acid group at position 5 provides both electron-withdrawing character through the carbonyl group and potential hydrogen bonding sites. This combination creates an asymmetric electronic distribution that favors specific conformational arrangements and influences reactivity patterns.

Research on substituted pyrazoles has revealed that electron-withdrawing groups at position 3 tend to stabilize the tautomeric form where the substituent occupies this position, while electron-donating groups favor alternative arrangements. In the case of this compound, the methylation at nitrogen-1 eliminates tautomeric equilibrium, fixing the substitution pattern and providing a stable reference framework for structural analysis.

The comparative analysis with other fluorinated pyrazole derivatives shows that the 2-fluorophenyl substitution pattern introduces unique steric and electronic effects compared to 3-fluorophenyl or 4-fluorophenyl analogs. The ortho-fluorine position creates potential for intramolecular interactions with the pyrazole nitrogen atoms, influencing the preferred conformation and potentially affecting the compound's biological activity and chemical reactivity.

Fluorophenyl Group Orientation and Steric Effects

The orientation of the 2-fluorophenyl group in this compound is governed by a complex interplay of steric and electronic factors that determine the optimal three-dimensional arrangement. The ortho-fluorine substitution creates a unique steric environment that differs significantly from meta or para-fluorinated analogs, introducing potential for close-contact interactions between the fluorine atom and the pyrazole nitrogen atoms. These interactions can influence both the ground-state conformation and the dynamic behavior of the molecule in solution and solid states.

Steric considerations arising from the 2-fluorophenyl group orientation are particularly important when analyzing the overall molecular geometry. The fluorine atom's van der Waals radius of approximately 1.47 angstroms creates spatial constraints that affect the rotation around the carbon-carbon bond connecting the phenyl ring to the pyrazole core. Computational studies on related systems suggest that the preferred conformation minimizes steric clashes while maximizing favorable electrostatic interactions, often resulting in a twisted arrangement between the two aromatic systems.

The electronic effects of the fluorine substitution extend beyond simple inductive withdrawal, encompassing resonance contributions and field effects that modulate the electron density distribution throughout the molecular framework. The ortho-fluorine position allows for potential fluorine-nitrogen interactions that can stabilize specific conformations through weak non-covalent bonds. These interactions, while individually weak, can cumulatively influence the preferred molecular geometry and affect properties such as crystallization behavior and intermolecular recognition patterns.

Experimental evidence from crystallographic studies of related fluorinated pyrazole systems indicates that the fluorophenyl group typically adopts a conformation that balances steric relief with electronic optimization. The dihedral angle between the pyrazole ring and the fluorophenyl group commonly falls within the range of 40 to 70 degrees, representing a compromise between minimizing steric interactions and maintaining some degree of conjugative overlap between the aromatic systems.

Hydrogen Bonding Networks in Solid-State Configurations

The hydrogen bonding networks formed by this compound in solid-state configurations represent a critical aspect of its structural chemistry, influencing crystal packing arrangements, stability, and physical properties. The carboxylic acid functionality provides both hydrogen bond donor and acceptor capabilities, enabling the formation of robust intermolecular interactions that direct crystal assembly patterns. These hydrogen bonding networks are fundamental to understanding the compound's solid-state behavior and its potential for polymorphism or cocrystal formation.

Studies of pyrazole carboxylic acid derivatives have revealed characteristic hydrogen bonding motifs that likely apply to this compound. The carboxylic acid group typically participates in both intramolecular and intermolecular hydrogen bonding, with the hydroxyl hydrogen serving as a donor and the carbonyl oxygen acting as an acceptor. The presence of the pyrazole nitrogen atoms provides additional hydrogen bonding sites that can participate in secondary interactions, creating complex three-dimensional networks that stabilize the crystal structure.

The formation of hydrogen-bonded chains represents a common structural motif in pyrazole carboxylic acids, where molecules connect through carboxyl-to-nitrogen interactions to form infinite one-dimensional assemblies. These chains can further associate through weaker interactions such as carbon-hydrogen to oxygen contacts, fluorine-hydrogen interactions, or aromatic stacking forces to generate higher-order structural arrangements. The specific geometry and strength of these hydrogen bonds depend on the spatial arrangement of functional groups and the overall molecular conformation.

Research on related compounds has demonstrated that the hydrogen bonding patterns in pyrazole carboxylic acids can exhibit considerable variability depending on the nature and position of substituents. The presence of the 2-fluorophenyl group in this compound introduces additional complexity through potential fluorine participation in hydrogen bonding networks, either as a weak acceptor or through fluorine-aromatic interactions that can influence crystal packing preferences.

| Hydrogen Bond Type | Typical Distance (Å) | Angle Range (°) | Structural Impact |

|---|---|---|---|

| O-H···N (carboxyl-pyrazole) | 2.6-2.9 | 150-180 | Primary chain formation |

| O-H···O (carboxyl dimer) | 2.5-2.8 | 160-180 | Secondary associations |

| C-H···O (weak contacts) | 3.0-3.5 | 120-160 | Tertiary stabilization |

| C-H···F (fluorine interactions) | 2.8-3.2 | 100-140 | Conformational locking |

Properties

IUPAC Name |

5-(2-fluorophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGODEEAGGPJBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic processes and cell cycle regulation. Additionally, it has been found to alter cellular metabolism by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which are essential for its biotransformation. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these mechanisms is crucial for predicting its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, where it exerts its biochemical effects. The localization can impact its activity and function, making it an important aspect of its overall biochemical profile.

Biological Activity

3-(2-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group that enhances its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H9FN2O2

- Molecular Weight : 220.20 g/mol

- CAS Number : [insert CAS number if available]

- Structure : The compound contains a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exhibiting potential anti-inflammatory properties.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Receptor Modulation : It may also interact with various receptors linked to pain and inflammation, providing analgesic effects.

Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokine production in macrophages treated with lipopolysaccharides (LPS) when co-treated with this compound.

Analgesic Properties

The analgesic effects were evaluated using animal models where the compound demonstrated a reduction in pain responses comparable to standard analgesics.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies :

- A study conducted on human macrophage cell lines showed that treatment with this compound resulted in a significant decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- IC50 values for COX inhibition were reported at approximately 25 µM, indicating effective enzyme inhibition at relatively low concentrations.

-

In Vivo Studies :

- Animal models demonstrated that administration of this compound led to reduced paw edema in carrageenan-induced inflammation models, suggesting its potential use as an anti-inflammatory agent.

- Behavioral assays indicated significant pain relief in models of neuropathic pain.

Applications in Pharmaceutical Development

Given its promising biological activities, this compound is being explored as a lead compound for the development of new anti-inflammatory and analgesic medications. Its structural modifications are being studied to enhance efficacy and reduce side effects.

Summary Table of Biological Activities

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. The structural characteristics of this compound enhance its ability to interact with these enzymes, potentially leading to anti-inflammatory effects.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can effectively combat various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 66 | [Study 1] |

| Compound B | E. coli | 50 | [Study 2] |

| Target Compound | Various | Varies | Current Study |

Anticancer Potential

Recent studies have evaluated the anticancer properties of this compound, particularly against HeLa cells. The results indicated that it exhibits cytotoxic effects with an IC50 value lower than standard chemotherapy agents, suggesting potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve membrane permeability.

- Hydroxy Group : Contributes to hydrogen bonding, potentially increasing binding affinity to target proteins.

- Methoxy Group : Enhances solubility and may modulate the overall pharmacokinetics of the compound.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of various pyrazole derivatives, including our target compound. The findings revealed that the compound significantly reduced inflammation markers in vitro.

Study on Antimicrobial Efficacy

Another case study focused on the antimicrobial efficacy against multi-drug resistant strains. The compound was tested against resistant Staphylococcus aureus, showing promising results comparable to conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Fluorophenyl Derivatives

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

- Structure : Differs by a para-fluorophenyl substituent instead of ortho.

- Molecular Formula : C₁₁H₉FN₂O₂ (identical to the target compound).

- Molecular Weight : 220.20 .

- Key Differences: The para-fluorine substitution alters steric and electronic interactions.

1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid

Heterocyclic and Aliphatic Substitutions

3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

- Structure : Replaces the fluorophenyl group with a furan ring.

- Molecular Formula : C₉H₈N₂O₃.

- Molecular Weight : 192.17 .

- However, reduced aromaticity compared to phenyl may weaken π-π interactions with targets like cysteine proteases .

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

- Structure : Substitutes fluorophenyl with a tert-butyl group.

- Molecular Formula : C₉H₁₃N₂O₂.

- Molecular Weight: Not explicitly stated, but estimated ~195.22.

- Key Differences : The bulky tert-butyl group enhances lipophilicity, favoring interactions with hydrophobic enzyme subsites. This compound is reported as a "privileged building block" for cysteine protease inhibitors (e.g., cathepsin L) .

Functional Group Modifications

3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

- Structure : Contains an ethoxycarbonyl group instead of the carboxylic acid.

- Molecular Formula : C₈H₁₀N₂O₄ (estimated).

- Molecular Weight : ~198.18 .

- Key Differences : The ester group may improve cell membrane permeability but requires metabolic activation (hydrolysis) to the active carboxylic acid form.

Structural and Functional Analysis Table

| Compound Name | Substituent (Position 3) | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 3-(2-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 2-Fluorophenyl | C₁₁H₉FN₂O₂ | 220.20 | Ortho-F enhances dipole interactions |

| 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 4-Fluorophenyl | C₁₁H₉FN₂O₂ | 220.20 | Para-F reduces steric hindrance |

| 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 2-Furyl | C₉H₈N₂O₃ | 192.17 | Furan improves solubility |

| 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid | tert-Butyl | C₉H₁₃N₂O₂ | ~195.22 | High lipophilicity for hydrophobic sites |

| 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | Phenyl + 2-Fluorophenyl | C₁₆H₁₁FN₂O₂ | 282.27 | Enhanced aromatic stacking |

Research Implications

- Fluorine Positioning : Ortho-fluorine in the target compound may improve target binding through localized dipole interactions, whereas para-fluorine analogs could offer better steric compatibility .

- Bioisosteric Replacements : Furan and tert-butyl groups serve as bioisosteres, modulating solubility and lipophilicity for diverse target applications (e.g., furan for polar enzymes, tert-butyl for hydrophobic pockets) .

- Functional Groups : Carboxylic acid is critical for hydrogen bonding in active sites, while ester derivatives (e.g., ethoxycarbonyl) act as prodrugs .

Preparation Methods

Process Description:

- Starting Materials: Ethyl difluoroacetate and ethyl fluoroacetate.

- Step 1: Claisen condensation of ethyl difluoroacetate yields ethyl fluoroacetate derivatives.

- Step 2: The condensation product reacts with triethyl orthoformate to form 4,4-difluoro-2-(ethoxymethoxy)ethyl 3-oxobutanoate.

- Step 3: Ring closure with methylhydrazine produces ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

- Step 4: Hydrolysis of the ester under alkaline conditions followed by acidification yields the target 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Advantages and Limitations:

| Aspect | Details |

|---|---|

| Yield | Generally high yields reported. |

| Purity | High purity achievable after recrystallization. |

| Environmental Impact | Generates considerable exhaust gases, wastewater, and solid waste. |

| Cost | Moderate to high due to multiple steps and reagents. |

| Industrial Suitability | Widely used in industrial mass production despite longer routes. |

This route, while robust, is somewhat lengthy and environmentally intensive due to multiple reaction and purification steps.

Fluoroacetyl Halide Intermediate Route

This method utilizes fluoroacetyl halide derivatives as key intermediates, offering a shorter synthetic pathway.

Process Description:

- Step 1: Substitution/hydrolysis reaction where an α,β-unsaturated ester is reacted with 2,2-difluoroacetyl halide (X = F or Cl) in an organic solvent at low temperature, followed by alkali hydrolysis to form an α-difluoroacetyl intermediate.

- Step 2: Condensation/cyclization reaction where the intermediate is reacted with methylhydrazine aqueous solution in the presence of a catalyst (e.g., sodium iodide or potassium iodide) under low temperature to form the pyrazole ring.

- Step 3: Acidification and recrystallization from an alcohol-water mixture (methanol, ethanol, or isopropanol with water in 35-65% proportion) to isolate the target carboxylic acid.

Advantages and Limitations:

| Aspect | Details |

|---|---|

| Yield | High yield (~75.8%) with excellent purity (>99% by HPLC). |

| Purity | High purity after recrystallization. |

| Environmental Impact | Lower exhaust gas and waste generation compared to Claisen route. |

| Cost | Raw materials like alkyl esters and halides can be costly; however, shorter route reduces overall cost. |

| Industrial Suitability | Suitable for industrial scale due to fewer steps and better atom economy. |

This method is highlighted for its shorter reaction pathway and efficient cyclization step, making it attractive for industrial applications.

Comparative Summary of Preparation Methods

| Feature | Claisen Condensation Route | Fluoroacetyl Halide Intermediate Route |

|---|---|---|

| Number of Steps | Multiple (4 or more) | Fewer (2 main steps + purification) |

| Key Intermediates | Ethyl difluoroacetate derivatives | α-Difluoroacetyl halide intermediates |

| Reaction Conditions | Requires heating and reflux | Low temperature reactions, mild conditions |

| Catalysts | Not specifically required | Sodium iodide or potassium iodide |

| Yield | High, but variable | High (~75.8%) |

| Purity | High after recrystallization | Very high (>99% HPLC purity) |

| Environmental Considerations | Higher waste and emissions | Lower waste and emissions |

| Industrial Viability | Established, but longer route | More efficient, cost-effective |

Detailed Reaction Scheme (Example from Fluoroacetyl Halide Route)

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | α,β-unsaturated ester + 2,2-difluoroacetyl halide + acid-binding agent in organic solvent, low temperature; then alkali hydrolysis | α-Difluoroacetyl intermediate | Controlled low temperature crucial |

| 2 | α-Difluoroacetyl intermediate + methylhydrazine aqueous solution + catalyst (NaI or KI), low temperature condensation, reduced pressure cyclization, acidification | Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Catalyst enhances cyclization efficiency |

| 3 | Recrystallization from 40% ethanol aqueous solution | Pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Final purification step |

Research Findings and Optimization Notes

- The choice of catalyst (sodium iodide or potassium iodide) significantly influences the condensation and cyclization efficiency.

- Maintaining low temperature during the initial substitution/hydrolysis step prevents side reactions and decomposition.

- The recrystallization solvent ratio (alcohol:water at 35-65%) is optimized to maximize yield and purity.

- Acidification to pH 1-2 is critical for precipitating the product effectively.

- The process achieves a product ratio of approximately 95:5 for the target acid versus positional isomers, indicating high selectivity.

Q & A

Q. Q1: What synthetic routes are reported for 3-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

A: The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, structurally similar pyrazole-carboxylic acids are synthesized using ethyl acetoacetate, phenylhydrazine derivatives, and DMF-DMA (dimethylformamide dimethyl acetal) under reflux conditions . Hydrolysis of the ester intermediate (e.g., using NaOH or LiOH) yields the carboxylic acid. Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical: higher yields (>70%) are achieved in polar aprotic solvents (e.g., DMF) at 80–100°C .

Q. Q2: Which analytical techniques are essential for characterizing this compound?

A: Key techniques include:

- FTIR : Confirms carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and pyrazole ring (C=N stretch ~1500 cm⁻¹) .

- NMR : ¹H NMR distinguishes fluorophenyl protons (δ 7.2–7.8 ppm, splitting patterns depend on substituent positions) and methyl groups (δ 3.2–3.5 ppm for N-methyl) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .

- X-ray crystallography : Resolves structural ambiguities (e.g., dihedral angles between fluorophenyl and pyrazole rings) .

Advanced Research Questions

Q. Q3: How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

A: Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. For example, studies on analogous pyrazole-carboxylic acids reveal:

Q. Q4: What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

A: Contradictions arise from tautomerism, solvent effects, or impurities. Mitigation steps:

- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in DMSO-d₆) .

- Deuteration experiments : Confirm exchangeable protons (e.g., -COOH in D₂O) .

- Crystallography : Resolves ambiguities in regiochemistry .

- Control experiments : Compare synthetic intermediates (e.g., ester vs. acid forms) .

Q. Q5: How does the fluorophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?

A: Fluorine enhances metabolic stability and membrane permeability. In triazolothiadiazine analogs, 2-fluorophenyl groups increase affinity for kinase targets (IC₅₀ < 1 μM) due to hydrophobic and electrostatic interactions with binding pockets . Meta-substitution (2-fluoro vs. 4-fluoro) alters dihedral angles, impacting steric compatibility with enzymes .

Q. Q6: What are the stability and storage recommendations for this compound?

A:

- Stability : Susceptible to decarboxylation above 150°C. Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) .

- Decomposition products : Thermal gravimetric analysis (TGA) shows mass loss at ~200°C, releasing CO₂ and fluorobenzene derivatives .

- Handling : Use desiccants (silica gel) to prevent hydrolysis of -COOH to CO₂ in humid conditions .

Methodological Challenges

Q. Q7: How can researchers optimize regioselectivity during pyrazole ring formation?

A: Regioselectivity depends on:

- Precursor design : Use α,β-unsaturated ketones to favor 1,3-dipolar cycloaddition at the β-position .

- Catalysts : Cu(I) or Ru(II) catalysts direct cyclization to the 5-carboxylic acid isomer .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., 5-carboxylic acid), while higher temperatures (>80°C) yield thermodynamic isomers .

Q. Q8: What are the limitations of current synthetic methods, and how can they be addressed?

A:

- Low yields in hydrolysis steps : Replace aqueous NaOH with LiOH in THF/MeOH to reduce side reactions .

- Purification challenges : Use reverse-phase flash chromatography (C18, acetonitrile/water gradient) for polar byproducts .

- Scale-up issues : Continuous-flow reactors improve heat/mass transfer for cyclocondensation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.